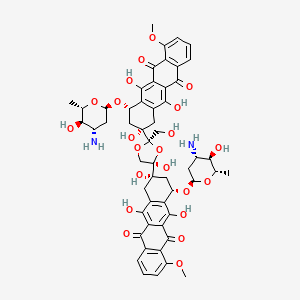
1,3-Dihydroxy-2,4-diprenylacridone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxy-2,4-diprenylacridone is a prenylated acridone alkaloid. This compound is known for its unique structure, which includes two prenyl groups attached to an acridone core. Prenylated compounds often exhibit enhanced biological activities, making them of significant interest in pharmaceutical and medicinal chemistry research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-2,4-diprenylacridone typically involves the prenylation of an acridone precursor. One common method involves the use of prenyl bromide in the presence of a base, such as potassium carbonate, to introduce the prenyl groups at the desired positions on the acridone ring . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydroxy-2,4-diprenylacridone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acridone core can be reduced to form dihydroacridones.
Substitution: The prenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of acridone quinones.
Reduction: Formation of dihydroacridones.
Substitution: Formation of halogenated or nitro-substituted acridones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in treating infections and cancer.
Industry: Used in the development of novel pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of 1,3-Dihydroxy-2,4-diprenylacridone involves its interaction with cellular targets. The prenyl groups enhance its ability to interact with lipid membranes, potentially disrupting cellular processes. It may also inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydroxy-2,4-diprenylacridone: Unique due to its dual prenyl groups.
1,3-Dihydroxy-2,4-dimethylacridone: Lacks the prenyl groups, resulting in different biological activity.
1,3-Dihydroxy-2,4-diprenylxanthone: Similar structure but with a xanthone core instead of acridone.
Uniqueness
This compound is unique due to its dual prenyl groups, which enhance its biological activity and make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H25NO3 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
1,3-dihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one |
InChI |
InChI=1S/C23H25NO3/c1-13(2)9-11-16-20-19(22(26)15-7-5-6-8-18(15)24-20)23(27)17(21(16)25)12-10-14(3)4/h5-10,25,27H,11-12H2,1-4H3,(H,24,26) |
InChI-Schlüssel |
YJXSGTZSGZPDFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=CC=CC=C3N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


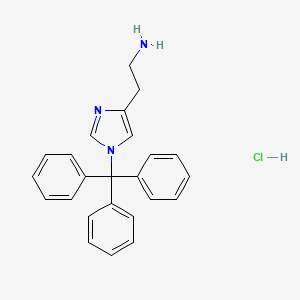




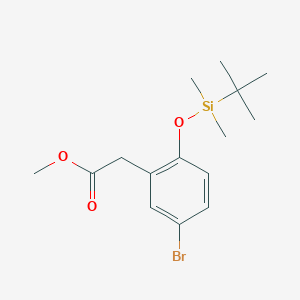

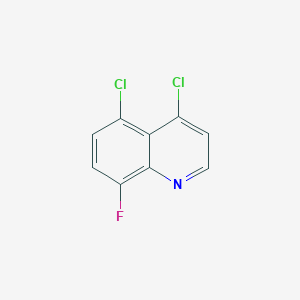
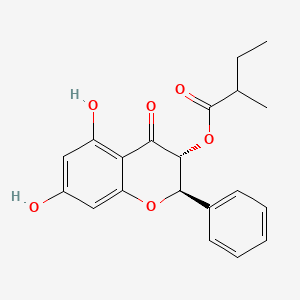

![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
